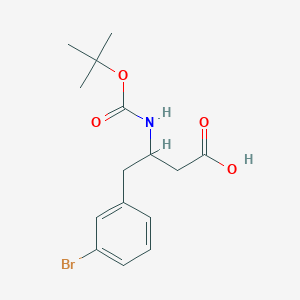

(2S)-3-Amino-4-(3-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid

Description

4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative featuring a brominated aromatic ring and a tert-butoxycarbonyl (Boc)-protected amine. The compound has the molecular formula C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol (CAS: 2349976-20-9) . Its (S)-enantiomer is commonly utilized in pharmaceutical synthesis, skincare formulations, and medical research due to its role as a building block for peptidomimetics and bioactive molecules . The Boc group enhances solubility and stability during synthetic processes, while the 3-bromophenyl substituent contributes to steric and electronic modulation. Storage recommendations include maintaining the compound under sealed, dry conditions at 2–8°C .

Properties

CAS No. |

919988-44-6 |

|---|---|

Molecular Formula |

C15H20BrNO4 |

Molecular Weight |

358.23 g/mol |

IUPAC Name |

(2S)-3-amino-4-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-5-4-6-10(16)7-9/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m0/s1 |

InChI Key |

QFMCUOBGDXKRDQ-KIYNQFGBSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps. One common method includes the bromination of a phenyl group followed by the introduction of a tert-butoxycarbonyl-protected amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters .

Chemical Reactions Analysis

4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the tert-butoxycarbonyl-protected amino group play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Substituent Position and Electronic Effects

Stereochemical Considerations

- The (S)-enantiomer (CAS 2349976-20-9) is prioritized in drug development for its compatibility with L-amino acid-based therapeutics, while the (R)-enantiomer (CAS 1350734-63-2) may serve as a chiral auxiliary or racemic intermediate .

- Enantiomeric purity impacts biological activity; for example, the (R)-4-(4-bromophenyl) analog (CAS 331763-75-8) is specified for bioactive applications at ≥95% purity .

Functional Group Variations

- Trifluoromethyl (CF₃) Substitution : The CF₃ group in CAS 270065-80-0 increases electronegativity and metabolic stability compared to bromine, making it suitable for fluorinated drug candidates .

- Bromine vs. CF₃ : Bromine’s larger atomic radius and polarizability may enhance π-π stacking in aromatic interactions, whereas CF₃ improves lipophilicity and resistance to oxidative degradation .

Q & A

Basic: What are the common synthetic strategies for preparing 4-(3-bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid?

Answer:

The synthesis typically involves sequential protection, coupling, and deprotection steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF/water with NaHCO₃) to prevent side reactions .

Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling or Ullmann reactions to attach the 3-bromophenyl group to the butanoic acid backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are common .

Ester Hydrolysis : If intermediates like methyl or ethyl esters are used (e.g., ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate), hydrolyze under alkaline conditions (NaOH/EtOH) to yield the carboxylic acid .

Purification : Employ column chromatography (silica gel, eluent: hexane/EtOAc) and recrystallization for purity.

Basic: Which analytical techniques are critical for characterizing this compound and confirming its structure?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), bromophenyl protons (aromatic region), and carboxylic acid (δ ~12 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₅H₁₉BrNO₄: calc. 364.06) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- FT-IR : Identify functional groups (e.g., Boc C=O stretch at ~1680 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

This compound serves as a key intermediate in synthesizing:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Used in diabetes therapeutics (e.g., sitagliptin analogs). The bromophenyl group enhances target binding, while the Boc group protects amines during solid-phase peptide synthesis .

- Protease Inhibitors : The carboxylic acid moiety facilitates interactions with catalytic serine residues in enzymes .

Advanced: How can researchers resolve contradictions in stereochemical assignments of enantiomers (e.g., R vs. S configurations)?

Answer:

Contradictions arise due to overlapping NMR signals or insufficient chiral resolution. Methodological solutions include:

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/IPA gradients to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) for chiral centers .

- Synthetic Correlation : Compare intermediates with known stereochemistry (e.g., Boc-protected amino acids from commercial standards) .

Advanced: What methodological approaches optimize reaction yields during Boc deprotection or bromophenyl coupling?

Answer:

Low Yields in Boc Deprotection :

- Use TFA/DCM (1:1) at 0°C to minimize side reactions. Monitor by TLC (Rf shift) .

Poor Coupling Efficiency : - Screen palladium catalysts (e.g., PdCl₂(dppf)) and ligands (XPhos) for Suzuki-Miyaura reactions. Pre-activate boronic acids with K₂CO₃ in degassed solvents .

Scale-Up Challenges : - Replace THF with safer solvents (2-MeTHF) and employ flow chemistry for exothermic steps .

Advanced: How does computational modeling aid in predicting the reactivity or bioactivity of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the butanoic acid chain and bromophenyl interactions with protein targets (e.g., DPP-4 active site) .

- Docking Studies (AutoDock Vina) : Predict binding affinities by docking into crystal structures (PDB: 1X70 for DPP-4). Focus on hydrogen bonds between the carboxylic acid and Arg125 .

- DFT Calculations : Optimize transition states for key reactions (e.g., Boc deprotection energy barriers) using Gaussian 16 with B3LYP/6-31G* basis sets .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies to evaluate substituent effects?

Answer:

- Analog Synthesis : Replace the 3-bromophenyl group with fluorophenyl or dichlorophenyl moieties (see ) to assess halogen impact on lipophilicity (ClogP) and target binding .

- Pharmacophore Mapping : Identify critical features (e.g., carboxylic acid for hydrogen bonding, bromine for hydrophobic contacts) using MOE or Schrödinger .

- Bioisosteric Replacement : Substitute Boc with Fmoc or Cbz groups to compare stability and enzymatic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.